4-Hydroxy-l-lysine

Description

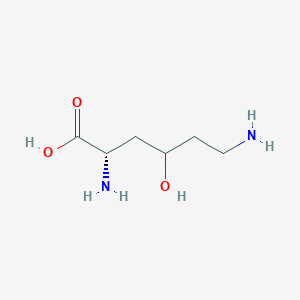

Structure

3D Structure

Properties

CAS No. |

15574-69-3 |

|---|---|

Molecular Formula |

C6H14N2O3 |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

(2S)-2,6-diamino-4-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4?,5-/m0/s1 |

InChI Key |

ASYBZHICIMVQII-AKGZTFGVSA-N |

SMILES |

C(CN)C(CC(C(=O)O)N)O |

Isomeric SMILES |

C(CN)C(C[C@@H](C(=O)O)N)O |

Canonical SMILES |

C(CN)C(CC(C(=O)O)N)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 4 Hydroxy L Lysine

Hydroxylation of Lysine (B10760008) by Dioxygenases

The hydroxylation of lysine is carried out by a family of enzymes known as lysyl hydroxylases, which are classified as 2-oxoglutarate-dependent dioxygenases (2-OGDDs). nih.govthemedicalbiochemistrypage.org These enzymes introduce a hydroxyl group onto the lysine side chain, a reaction essential for the subsequent cross-linking and stability of collagen fibers. wikipedia.orgfrontiersin.org

Identification and Characterization of Specific Lysyl Hydroxylase Isoforms (e.g., PLODs, KDOs) Involved in C-4 Hydroxylation

In humans, the primary enzymes responsible for lysine hydroxylation are the procollagen-lysine, 2-oxoglutarate 5-dioxygenases, commonly known as lysyl hydroxylases (LHs) or PLODs (procollagen-lysine dioxygenases). frontiersin.orgiusspavia.it Three main isoforms, encoded by the PLOD1, PLOD2, and PLOD3 genes, have been identified: LH1, LH2, and LH3. wikipedia.orgfrontiersin.org While these enzymes are well-known for catalyzing the formation of 5-hydroxylysine (B44584) in collagen, the hydroxylation at the C-4 position is also a significant modification. frontiersin.orgtaylorfrancis.com

Another group of enzymes, the Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs), have been identified as being capable of hydroxylating L-lysine. mdpi.com Specifically, certain KDOs exhibit the ability to catalyze the formation of (4R)-4-hydroxy-L-lysine. mdpi.comnih.gov For instance, lysine dioxygenase 5 (KDO5) has been studied for its role in 4-lysine hydroxylation. nih.gov Research has also identified a lysine 4-hydroxylase, GlbB, which demonstrates high regioselectivity and diastereoselectivity for producing 4-hydroxylysine (B1204564). mdpi.com Furthermore, the Jumonji domain-containing 4 (Jmjd4) protein, a 2-oxoglutarate- and Fe(II)-dependent oxygenase, has been identified as a C-4 lysyl hydroxylase that modifies the eukaryotic translation termination factor eRF1. nih.gov

The different isoforms of lysyl hydroxylases exhibit distinct functions. LH1 and LH3 are primarily involved in hydroxylating lysine residues within the triple-helical domain of collagen, whereas a splice variant of LH2, LH2b, hydroxylates lysyl residues in the telopeptides of collagen. wikipedia.org LH3 is unique in that it also possesses glycosyltransferase activity, further modifying the hydroxylysine residues. iusspavia.it

Table 1: Key Lysyl Hydroxylase Isoforms and their Functions

| Enzyme Family | Specific Isoform | Gene | Primary Function | Cellular Location |

| PLODs | LH1 | PLOD1 | Hydroxylation of lysyl residues in the collagen triple helix. wikipedia.org | Endoplasmic Reticulum. wikipedia.org |

| LH2 (LH2a, LH2b) | PLOD2 | LH2b hydroxylates lysyl residues in collagen telopeptides. wikipedia.org | Endoplasmic Reticulum. wikipedia.org | |

| LH3 | PLOD3 | Possesses both lysyl hydroxylase and glycosyltransferase activities. iusspavia.it | Endoplasmic Reticulum. iusspavia.it | |

| KDOs | KDO5 | - | Catalyzes the formation of (4R)-4-hydroxy-L-lysine. mdpi.comnih.gov | - |

| GlbB | - | Catalyzes the hydroxylation of L-lysine with high regioselectivity. mdpi.com | - | |

| JmjC Domain-Containing Proteins | Jmjd4 | JMJD4 | C-4 lysyl hydroxylation of the eRF1 translation termination factor. nih.gov | - |

Regio- and Stereoselectivity of Lysine Hydroxylation to Yield 4-Hydroxy-L-lysine

The hydroxylation of L-lysine by dioxygenases is a highly specific process, yielding distinct regio- and stereoisomers. Certain enzymes, such as specific KDOs, demonstrate the capacity for regio- and stereoselective hydroxylation at either the C-3 or C-4 positions of L-lysine. nih.govasm.org This results in the formation of (2S,3S)-3-hydroxylysine or (2S,4R)-4-hydroxylysine, respectively. nih.govasm.org

Computational studies on KDO5 have provided insights into the mechanism governing this selectivity. nih.gov The enzyme's active site architecture plays a crucial role in orienting the substrate for hydroxylation at the C4 position. nih.gov An active site tyrosine residue (Tyr233) has been identified as a key factor in guiding the regioselectivity of 4-lysine hydroxylation through a process of proton-coupled electron transfer. nih.govacs.org This residue, upon formation of the iron(IV)-oxo species, facilitates the specific abstraction of a hydrogen atom from the C4 position of lysine, leading to the formation of the 4-hydroxylysine product. nih.govacs.org

Enzymatic Cofactor Requirements and Proposed Reaction Mechanisms (e.g., Fe²⁺, 2-oxoglutarate, ascorbate-dependent catalysis)

Lysyl hydroxylases are part of the 2-oxoglutarate-dependent dioxygenase superfamily and share a common set of cofactor requirements for their catalytic activity. wikipedia.orgiusspavia.it These enzymes absolutely require ferrous iron (Fe²⁺) as a metal cofactor, which is located at the active site. lumenlearning.comgoogle.com Molecular oxygen (O₂) and 2-oxoglutarate (α-ketoglutarate) serve as co-substrates in the reaction. iusspavia.itnih.gov

The catalytic cycle begins with the binding of 2-oxoglutarate to the Fe²⁺ center, which then allows the lysine substrate to bind. nih.govacs.org This is followed by the binding of molecular oxygen, which leads to the oxidative decarboxylation of 2-oxoglutarate into succinate (B1194679) and carbon dioxide. nih.govnih.gov This process generates a highly reactive iron(IV)-oxo (ferryl-oxo) intermediate, which is responsible for hydroxylating the lysine residue. nih.govjianhaidulab.com One atom of the oxygen molecule is incorporated into the lysine substrate to form the hydroxyl group, while the other is incorporated into succinate. nih.govthemedicalbiochemistrypage.org

Ascorbate (B8700270) (Vitamin C) is an essential cofactor for maintaining the enzyme's activity. wikipedia.orglumenlearning.com During uncoupled reaction cycles, the active site iron can become oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering the enzyme inactive. nih.gov Ascorbate acts as a reducing agent, converting the Fe³⁺ back to its active Fe²⁺ form, thus allowing for continuous catalytic turnover. nih.govlumenlearning.comgoogle.com

Table 2: Cofactors and their Roles in Lysyl Hydroxylation

| Cofactor | Role in Reaction |

| Fe²⁺ (Ferrous Iron) | Essential metal cofactor at the enzyme's active site, directly involved in oxygen binding and activation. lumenlearning.comgoogle.com |

| 2-Oxoglutarate | Co-substrate that undergoes oxidative decarboxylation to drive the formation of the reactive ferryl-oxo species. iusspavia.itnih.gov |

| **Molecular Oxygen (O₂) ** | Co-substrate, with one atom incorporated into the lysine residue and the other into succinate. nih.govnih.gov |

| Ascorbate (Vitamin C) | Maintains the active site iron in its reduced ferrous (Fe²⁺) state, preventing inactivation of the enzyme. wikipedia.orglumenlearning.com |

Metabolic Precursors and Pathways Contributing to this compound Formation in Diverse Organisms

The substrate for the hydroxylation reaction that forms this compound is the amino acid L-lysine. In organisms that can synthesize lysine, there are two primary biosynthetic routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgmdpi.com

The DAP pathway is prevalent in bacteria and plants. wikipedia.orgresearchgate.netnih.gov It begins with the condensation of L-aspartate semialdehyde and pyruvate (B1213749) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), a reaction catalyzed by dihydrodipicolinate synthase (DHDPS). wikipedia.orgnih.gov There are several variations of the DAP pathway, including the succinylase, acetylase, aminotransferase, and dehydrogenase pathways, which all converge to produce meso-diaminopimelate, the direct precursor to L-lysine. nih.gov

The AAA pathway is utilized by several yeast species, protists, and higher fungi. wikipedia.org This pathway starts with the condensation of α-ketoglutarate and acetyl-CoA and proceeds through the intermediate α-aminoadipate to synthesize L-lysine. wikipedia.orgmdpi.com Interestingly, a variant of the AAA pathway has also been found in some prokaryotes like Thermus thermophilus. wikipedia.org

Once synthesized, or obtained from the diet in organisms like humans that cannot synthesize it, lysine is incorporated into proteins. wikipedia.org The hydroxylation to this compound is a post-translational modification that occurs on lysine residues within these polypeptide chains, primarily in the endoplasmic reticulum. wikipedia.orgnih.gov

Genetic Regulation of Lysyl Hydroxylase Expression and Activity

The expression and activity of lysyl hydroxylase enzymes are tightly regulated at multiple levels, including transcriptional, translational, and post-translational. Various factors, including cytokines and transcription factors, can influence the expression of the PLOD genes. frontiersin.org

For example, the transcription factor PITX2 has been shown to regulate the expression of PLOD genes. rupress.orgrupress.org The promoters of PLOD1 and PLOD2 contain binding elements for PITX2, and the presence of PITX2 can induce the expression of these genes. rupress.org Signaling pathways such as the transforming growth factor-β (TGF-β) and Wnt/β-catenin pathways have also been implicated in the regulation of PLOD3 (LH3) expression. archivesofmedicalscience.com TGF-β signaling, in particular, is known to be dynamically regulated during processes like lung development and has been shown to regulate lysyl hydroxylase activity. physiology.org

The activity of lysyl hydroxylases can also be modulated by the availability of their essential cofactors. For instance, the administration of ascorbate to human skin fibroblasts has been shown to upregulate both the mRNA levels and the enzymatic activity of lysyl hydroxylase. nih.gov This suggests that cellular metabolic status, which affects cofactor levels, can directly impact the rate of lysine hydroxylation. nih.gov Furthermore, during normal development, the expression of PLOD genes can be dynamically regulated, as seen by the pronounced downregulation of plod1, plod2, and plod3 during postnatal lung alveolarization in mice. physiology.org

Role of 4 Hydroxy L Lysine in Protein Post Translational Modifications

Integration into Structural Proteins: Advanced Studies on Collagen

The incorporation and subsequent modification of 4-hydroxy-L-lysine are fundamental to the proper assembly and stabilization of collagen molecules. mederinutricion.com These processes ensure the development of the characteristic triple helix structure and the formation of robust collagen fibrils.

The hydroxylation of specific lysine (B10760008) residues is an intracellular process that occurs within the lumen of the endoplasmic reticulum, prior to the assembly of the collagen triple helix. news-medical.net This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases. creative-proteomics.com These enzymes require specific cofactors to function, including Fe²⁺, 2-oxoglutarate, O₂, and ascorbic acid (Vitamin C). nih.govnews-medical.net

Lysyl hydroxylases act on lysine residues located in the Y-position of the repeating Gly-X-Y amino acid sequence characteristic of collagen polypeptides, known as pro-alpha chains. nih.govdebagkimya.com The general recognition sequence for this enzymatic modification is -X-Lys-Gly-. nih.gov However, lysine residues within the non-helical ends of the collagen molecule, known as telopeptides, can also be hydroxylated in sequences such as -X-Lys-Ala- and -X-Lys-Ser-. nih.gov The extent of lysine hydroxylation can vary significantly, from 15% to 90%, depending on the collagen type and the tissue. nih.gov

Table 1: Key Factors in the Enzymatic Hydroxylation of Lysine in Procollagen (B1174764)

| Factor | Description |

| Enzyme | Lysyl hydroxylases (multiple isoforms exist) |

| Substrate | Lysine residues in pro-alpha chains |

| Location | Endoplasmic Reticulum |

| Sequence Motif | Primarily -X-Lys-Gly- within the helical domain |

| Cofactors | Fe²⁺, 2-oxoglutarate, O₂, Ascorbic Acid (Vitamin C) |

Contribution of 4-Hydroxylation to Collagen Triple Helix Conformation and Stability

The stability of the collagen triple helix is critically dependent on post-translational hydroxylations, particularly of proline residues to form 4-hydroxyproline (B1632879), but also of lysine. nih.govresearchgate.netproquest.com The hydroxyl groups of both 4-hydroxyproline and this compound residues contribute to the stability of the triple helix by forming hydrogen bonds, which may be mediated by water molecules, between the three alpha chains. mederinutricion.comresearchgate.net These interchain hydrogen bonds are crucial for maintaining the helical conformation at physiological temperatures. nih.gov

Once procollagen is secreted into the extracellular space, it undergoes further processing, including the cleavage of propeptides to form tropocollagen. These tropocollagen molecules then self-assemble into collagen fibrils in a process known as fibrillogenesis. nih.gov The this compound residues play a crucial role in the subsequent stabilization of these fibrils through enzymatic cross-linking. nih.govcreative-proteomics.com

The enzyme lysyl oxidase, a copper-dependent amine oxidase, acts on specific lysine and this compound residues located in the N- and C-telopeptides. nih.govnih.gov Lysyl oxidase catalyzes the oxidative deamination of the ε-amino group of these residues, converting them into reactive aldehydes (allysine and hydroxyallysine, respectively). nih.gov These aldehydes then spontaneously react with other aldehyde groups or with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules. nih.govresearchgate.net This process forms covalent intramolecular and intermolecular cross-links that are essential for the tensile strength and stability of collagen fibers. solnul.comnih.govcreative-proteomics.com The extent and type of cross-linking are influenced by the degree of lysine hydroxylation, which varies between tissues. nih.gov

Subsequent Glycosylation of this compound Residues

Certain this compound residues within the collagen triple helix can undergo further post-translational modification through glycosylation. nih.gov This process involves the sequential addition of sugar moieties and results in the formation of specific carbohydrate units attached to the collagen backbone. nih.gov This glycosylation occurs before the secretion of procollagen from the cell. news-medical.net The extent of glycosylation varies among different collagen types, with fibrillar collagens like Type I having lower levels compared to network-forming collagens like Type IV. nih.govresearchgate.net

The first step in the glycosylation of hydroxylysine is the addition of a galactose molecule. This reaction is catalyzed by the enzyme hydroxylysyl galactosyltransferase (or collagen galactosyltransferase). nih.govoup.com The enzyme transfers galactose from the sugar donor, UDP-galactose, to the hydroxyl group of the this compound residue, forming an O-glycosidic bond. oup.com The product of this reaction is galactosyl-hydroxylysine. nih.gov

Following the initial galactosylation, a second sugar moiety, glucose, can be added to the galactosylhydroxylysine (B1674396) residue. nih.gov This step is catalyzed by the enzyme galactosylhydroxylysyl glucosyltransferase. nih.gov This enzyme transfers a glucose molecule from UDP-glucose to the C2 position of the galactose on the galactosylhydroxylysine residue. nih.gov This results in the formation of the disaccharide glucosylgalactosylhydroxylysine. nih.govnih.gov The presence of these bulky sugar groups on the surface of the collagen molecule is thought to play a role in modulating fibrillogenesis and interactions with other matrix components. nih.gov

Table 2: Enzymes and Products of Hydroxylysine Glycosylation

| Reaction Step | Enzyme | Product |

| Galactosylation | Hydroxylysyl galactosyltransferase | Galactosylhydroxylysine |

| Glucosylation | Galactosylhydroxylysyl glucosyltransferase | Glucosylgalactosylhydroxylysine |

Biological Significance of Hydroxylysine Glycosylation in Protein Function

The glycosylation of hydroxylysine (Hyl) residues is a critical post-translational modification that plays a significant role in the function of collagens and other proteins with collagen-like domains. nih.govportlandpress.com This process involves the sequential addition of galactose and glucose to the hydroxyl group of specific hydroxylysine residues, forming galactosylhydroxylysine (Gal-Hyl) and glucosylgalactosylhydroxylysine (Glc-Gal-Hyl). portlandpress.com These modifications, though structurally simple, are highly conserved across species and are essential for extracellular matrix (ECM) homeostasis. portlandpress.com

The biological functions of hydroxylysine glycosylation are multifaceted and crucial for the proper structure and function of tissues. Key roles include:

Control of Collagen Fibrillogenesis: The size and arrangement of collagen fibrils are influenced by the glycosylation of hydroxylysine. Studies have shown that altered glycosylation patterns can lead to changes in fibril diameter. For instance, suppression of the enzyme lysyl hydroxylase 3 (LH3), which functions as a glucosyltransferase, results in significantly larger collagen fibril diameters. nih.gov This suggests that the carbohydrate moieties are involved in regulating the lateral assembly of collagen molecules into fibrils. nih.govnih.gov

Regulation of Collagen Cross-linking: Hydroxylysine glycosylation occurs at specific sites, including those involved in the formation of intermolecular cross-links which are vital for the tensile strength and stability of collagenous tissues like bone and tendon. nih.govnih.govmdpi.com The presence of sugar moieties can influence the formation and maturation of these cross-links. A significant reduction in Glc-Gal-Hyl has been shown to diminish collagen cross-links, particularly the dihydroxylysinonorleucine (DHLNL) type, which is crucial for tissue mechanics. nih.gov

Biomineralization: In bone, the glycosylation of type I collagen is critical for the process of mineralization. nih.gov Defective glucosylation due to LH3 suppression leads to a delay in the formation of mineralized nodules in osteoblast cultures. nih.gov This indicates the essential role of this modification in creating a suitable organic matrix for mineral deposition. nih.gov

Protein Stability and Interactions: The addition of sugar groups can enhance the stability of the collagen triple helix. nih.gov The hydrophilic nature of the attached carbohydrates also influences the hydration of collagen molecules and their interaction with other molecules in the extracellular environment. researchgate.net These interactions are important for processes like collagen-cell communication and tissue remodeling. nih.gov

Research has identified specific glycosylation sites in type I collagen and the consequences of their modification levels.

| Glycosylation Site | Predominant Glycan | Functional Significance | Effect of Reduced Glucosylation |

|---|---|---|---|

| α1,2-87 | Glucosylgalactosylhydroxylysine (GG-Hyl) | Major helical cross-linking site | Decreased GG-Hyl, increased Gal-Hyl, diminished cross-links |

| α1,2-174 | Glucosylgalactosylhydroxylysine (GG-Hyl) | Collagen structure | Decreased GG-Hyl, increased Gal-Hyl |

| α2-219 | Glucosylgalactosylhydroxylysine (GG-Hyl) | Collagen structure | Decreased GG-Hyl, increased Gal-Hyl |

Identification and Characterization of Other Protein Targets of 4-Hydroxylation Beyond Collagen

While this compound is most famously associated with collagen, where it is essential for structural integrity, this post-translational modification is not exclusive to this family of proteins. nih.govnih.gov Research has identified several other non-collagenous proteins that undergo lysine hydroxylation, suggesting a broader role for this modification in biological processes. The enzyme responsible, lysyl hydroxylase, typically recognizes a consensus amino acid sequence of X-Lys-Gly. nih.gov

Notable non-collagenous protein targets include:

Complement C1q: This protein is a crucial component of the classical complement activation pathway in the innate immune system. nih.gov C1q has an N-terminal collagen-like domain that requires prolyl and lysyl hydroxylation to form its functional triple helical structure. nih.gov The hydroxylation of lysine residues in C1q is catalyzed by collagen prolyl-4-hydroxylases (CP4Hs) and is essential for the assembly of the C1q heterotrimers and its subsequent function in immune defense. nih.gov

Recombinant Monoclonal Antibodies (mAbs): The hydroxylation of lysine has been unexpectedly observed in recombinant humanized IgG1 monoclonal antibodies produced in Chinese Hamster Ovary (CHO) cells. nih.gov Mass spectrometry analysis confirmed the presence of 5-hydroxylysine (B44584) at a single site within the heavy-chain Fab region, located within an X-Lys-Gly consensus sequence. nih.gov This finding suggests that recombinant proteins can be substrates for endogenous CHO cell lysyl hydroxylase. The occupancy of this modification was estimated to be between 5-25% at certain sites. nih.gov

Collagen Type IV NC1 Domain: In the assembly of collagen IV networks, a key component of basement membranes, a unique covalent cross-link has been identified within the non-collagenous (NC1) domain. nih.gov This cross-link, termed S-hydroxylysyl-methionine, forms between a hydroxylysine at position 211 (Hyl211) of one α1 NC1 monomer and a methionine at position 93 (Met93) of an adjacent monomer. nih.govresearchgate.net The formation of this bond requires the initial post-translational hydroxylation of Lys211 within the NC1 domain, a region that is not part of the main triple helix. nih.gov This demonstrates a critical role for lysine hydroxylation in reinforcing the quaternary structure and stability of collagen IV networks outside of the helical domain. nih.gov

The identification of these non-collagenous targets expands the functional significance of lysine hydroxylation beyond a purely structural role in fibrillar collagens.

| Protein Target | Location of Hydroxylation | Recognized Sequence | Biological Function of Hydroxylation |

|---|---|---|---|

| Complement C1q | N-terminal collagen-like domain | Not specified | Enables formation of functional triple helical multimers for immune activation. nih.gov |

| Recombinant Monoclonal Antibodies | Heavy-chain Fab region | X-Lys-Gly | An unexpected modification in CHO cell production; functional impact is under investigation. nih.gov |

| Collagen Type IV | Non-collagenous (NC1) domain (Lys211) | Not specified | Forms S-hydroxylysyl-methionine cross-link to stabilize the NC1 hexamer and reinforce the network. nih.govresearchgate.net |

Occurrence and Distribution of 4 Hydroxy L Lysine Across Biological Domains

Presence in Eukaryotic Tissues and Extracellular Matrix Components

4-Hydroxy-L-lysine is a non-proteinogenic amino acid, meaning it is not directly encoded by DNA but is formed through a post-translational modification of lysine (B10760008) residues. nih.gov This modification is particularly crucial in eukaryotes, where it is a key component of structural proteins within the extracellular matrix (ECM). nih.gov The ECM provides structural support to tissues and organs, and this compound plays a vital role in maintaining its integrity. nih.gov

The most well-documented occurrence of this compound is in collagen, the most abundant protein in mammals. britannica.comuvigo.es Collagen is characterized by its triple helix structure, a rope-like assembly of three polypeptide chains. nih.gov Specific lysine residues within the newly synthesized pro-collagen chains are hydroxylated in the endoplasmic reticulum by enzymes called lysyl hydroxylases to form hydroxylysine. uvigo.esoaepublish.comontosight.ai This hydroxylation is critical for the stability of the collagen triple helix. nih.govoaepublish.com The hydroxyl groups of hydroxylysine serve as attachment sites for sugar molecules (galactose and glucosyl-galactose), a process known as glycosylation. britannica.comnih.gov These attached sugars and the formation of covalent cross-links between lysine and hydroxylysine residues on adjacent collagen molecules are essential for the strength, insolubility, and resiliency of collagen fibrils. britannica.comnih.gov

Different types of collagen are found throughout the body, providing tensile strength to skin, bones, ligaments, and tendons, and maintaining the health of cartilage and the flexibility of blood vessels. britannica.com Consequently, this compound is found in virtually all connective tissues. britannica.comwikipedia.org It is also present in elastin, another key protein of the extracellular matrix that provides elasticity to tissues like skin and blood vessels. uvigo.esnih.gov In both collagen and elastin, the cross-linking function involving lysine-derived aldehydes, including those from hydroxylysine, is fundamental to their structural properties. oaepublish.comresearchgate.net

| Tissue/Component | Primary Protein | Role of this compound |

| Skin, Bone, Tendons, Ligaments | Collagen (Type I, III) | Triple helix stabilization, cross-linking, glycosylation site, providing tensile strength. britannica.comnih.govoaepublish.com |

| Cartilage | Collagen (Type II) | Contributes to joint health and tissue maintenance. britannica.com |

| Basement Membranes | Collagen (Type IV) | Provides mechanical stability and support. britannica.com |

| Elastic Tissues (e.g., arteries) | Elastin | Formation of cross-links contributing to elasticity. uvigo.esnih.gov |

Identification in Prokaryotic Systems

While extensively studied in eukaryotes, this compound and related compounds are also present in the prokaryotic domain, particularly as components of bacterial membrane lipids.

Certain groups of bacteria synthesize unique membrane lipids that contain amino acids. nih.gov These aminolipids are distinct from the more common glycerophospholipids and are formed by an amide bond between a fatty acid and an amino acid, with a second fatty acid often attached via an ester linkage. nih.gov Lysine is one of the amino acids found in these lipid structures, forming lysine-containing lipids (LLs). nih.gov Research has identified not only lysine lipids but also hydroxylated forms, including hydroxylysine lipids, in the membranes of some soil bacteria. nih.govnih.gov The presence of these lipids suggests they play a role in the adaptation of bacteria to their specific environmental niches. nih.govnih.gov For instance, a new lysine-containing lipid was isolated from Agrobacterium tumefaciens in earlier research. tandfonline.com

Detailed analysis of the membrane lipids of the soil bacteria Pseudopedobacter saltans and Flavobacterium johnsoniae has led to the characterization of novel hydroxylysine-containing lipids. nih.govnih.gov Using high-performance liquid chromatography-mass spectrometry (HPLC-MS), researchers identified lysine-containing lipids (LLs) in both species. nih.govresearchgate.net

In Pseudopedobacter saltans, novel hydroxylysine lipids (HLLs) were discovered, which feature hydroxylation on the lysine head group of the lipid. nih.govfrontiersin.org This was the first study to identify head group hydroxylation in lysine-containing membrane lipids. frontiersin.org The study also found LLs with hydroxylated fatty acids (LLHFA). nih.gov The relative abundance of these different amino acid-containing lipids was found to change in response to environmental conditions. For example, the fractional abundance of lysine-containing lipids increased at lower temperatures and higher pH, suggesting these novel hydroxylysine lipids are involved in the bacteria's response to temperature and pH stress. nih.govnih.govresearchgate.net

| Bacterial Species | Lipid Type Identified | Analytical Method | Putative Function |

| Pseudopedobacter saltans | Lysine Lipids (LL), Hydroxylysine Lipids (HLL), LL with Hydroxylated Fatty Acid (LLHFA) | HPLC-MS, NMR Spectroscopy | Adaptation and stress response to temperature and pH changes. nih.govnih.govresearchgate.net |

| Flavobacterium johnsoniae | Lysine Lipids (LL), Ornithine Lipids (OL) | HPLC-MS | Membrane structural component. nih.govresearchgate.net |

Detection in Plant Structural Proteins

The occurrence of this compound is not limited to animals and bacteria; it has also been detected in some plant structural proteins. britannica.com Its role in plants is considered analogous to its function in animal collagen, contributing to the structure and stability of certain proteins. britannica.com While hydroxyproline (B1673980) is a more commonly known hydroxylated amino acid in the hydroxyproline-rich glycoproteins of plant cell walls, hydroxylysine is also present. britannica.comwikipedia.org The biosynthesis of lysine in plants occurs via the diaminopimelate (DAP) pathway, which is also found in prokaryotes. wikipedia.orgnih.gov Although the specific plant proteins and the full extent of lysine hydroxylation are less characterized than in animal collagen, its presence points to a conserved structural modification across different biological kingdoms.

Investigating Undocumented Natural Occurrence in Other Organisms

Recent research has expanded the known biological landscape of hydroxylysine by identifying the enzymes responsible for its synthesis in a wider range of organisms, particularly bacteria. researchgate.net Fe(II)/α-ketoglutarate-dependent dioxygenases that hydroxylate L-lysine have been discovered in several bacterial species. researchgate.net These enzymes, termed lysine dioxygenases (KDOs), can produce different isomers of hydroxylysine, including (3S)-3-hydroxy-L-lysine and (4R)-4-hydroxy-L-lysine, with high regio- and stereospecificity. researchgate.netnih.gov

The discovery of these enzymes in various bacteria suggests that the natural occurrence of free hydroxylysine may be more widespread than previously thought. nih.gov The identification of KDO homologs in a range of bacteria implies a potential physiological role for these hydroxylated amino acids beyond being components of structural proteins or lipids. researchgate.net For example, whole-cell bioconversion studies using recombinant E. coli expressing these novel hydroxylases have demonstrated the efficient production of both (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine. nih.gov

Table of Bacteria with Identified L-lysine Hydroxylase (KDO) Activity

| Bacterial Species | Hydroxylysine Product |

|---|---|

| Catenulispora acidiphila | (3S)-3-hydroxy-L-lysine researchgate.net |

| Kitasatospora radiates | (3S)-3-hydroxy-L-lysine researchgate.net |

| Candidatus Ctenarodiscus | (4R)-4-hydroxy-L-lysine researchgate.net |

| Nocardia korzakiae | (4R)-4-hydroxy-L-lysine researchgate.net |

| Flavobacterium sp. K172 | (4R)-4-hydroxy-L-lysine researchgate.net |

Analytical Methodologies for the Characterization and Quantification of 4 Hydroxy L Lysine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 4-hydroxy-L-lysine from other amino acids and matrix components. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing this compound. Several HPLC modes are employed, including reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC).

RP-HPLC is a common approach, often requiring pre-column derivatization to enhance the retention and detection of the polar this compound molecule. A notable derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC), which allows for the analysis of 19 different amino acids found in collagen, including the complete resolution of hydroxylysine's two diastereomers. arabjchem.org Another agent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA), has been successfully used for the chiral derivatization and subsequent separation of hydroxylysine isomers from other proteinogenic amino acids. researchgate.net The mobile phase in RP-HPLC typically consists of acetonitrile (B52724) and water, with additives like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The pH of the mobile phase is a critical parameter; studies have shown that hydroxylysine's retention time is significantly affected by pH changes. arabjchem.org

HILIC has emerged as a powerful alternative for analyzing polar compounds like amino acids without the need for derivatization. jocpr.com In HILIC, the addition of a hydroxyl group in hydroxylysine compared to lysine (B10760008) increases its hydrophilicity and its ability to form hydrogen bonds, leading to delayed elution and enabling separation. mdpi.com A typical HILIC method might use an isocratic mobile phase of acetonitrile and a potassium dihydrogen phosphate (B84403) buffer. jocpr.com

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 3 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. sielc.com Methods developed for HPLC can often be scaled to UPLC systems for enhanced performance. sielc.com UPLC is particularly advantageous for complex biological samples where high-throughput analysis is required without compromising the quality of separation.

Ion-Exchange Chromatography (IEC) is a classic and robust method for separating amino acids based on their net charge. This technique is particularly well-suited for separating basic amino acids like lysine and hydroxylysine from acidic and neutral ones. europa.eu In a typical IEC setup, a column packed with an ion-exchange resin (e.g., sulfonated polystyrene) is used with a citrate (B86180) buffer as the eluent. cdnsciencepub.com By carefully controlling the pH and ionic strength of the buffer, different amino acids can be eluted sequentially. IEC has been successfully used to separate the diastereoisomers of hydroxylysine in protein hydrolysates. cdnsciencepub.com The European Union has validated a standard method based on IEC coupled with optical detection for the quantification of lysine in premixtures and feedingstuffs, a protocol that is also suitable for hydroxylysine. europa.eu

Spectrometric Detection Methods

Following chromatographic separation, sensitive detection methods are required for the accurate identification and quantification of this compound.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is the gold standard for the definitive identification and quantification of this compound. MS detection provides high specificity and sensitivity, eliminating the need for cumbersome derivatization steps in many cases. mdpi.com

High-resolution mass spectrometry can confirm the presence of hydroxylysine by identifying its precise molecular mass, often observed as a +16 Da modification on a lysine residue. nih.govasm.org Tandem mass spectrometry (MS/MS) goes a step further by providing structural information through fragmentation analysis. nih.gov By fragmenting the parent ion and analyzing the resulting product ions, researchers can confirm the identity of the molecule and even distinguish it from its isomers. mdpi.comnih.gov This technique was instrumental in confirming the post-translational hydroxylation of a specific lysine residue in a recombinant monoclonal antibody. nih.gov

LC-MS/MS methods have been developed and validated for the robust quantification of amino acids, including hydroxylysine, in complex matrices like human plasma. mdpi.com These methods demonstrate high precision, accuracy, and stability. mdpi.com

Table 1: Performance Characteristics of an LC-MS/MS Method for Amino Acid Quantification in Human Plasma

| Parameter | Low Quality Control (LQC) | Medium Quality Control (MQC) | High Quality Control (HQC) |

|---|---|---|---|

| Inter-day Accuracy (%) | 82.7–117.5 | 86.5–117.1 | 84.8–108.6 |

| Inter-day Precision (% RSD) | 3.2–13.6 | 2.0–13.6 | 1.6–11.3 |

| Recovery (%) | 81.6–118.1 | 81.3–118.8 | 82.4–114.4 |

| 4°C Stability (% Accuracy) | 88.5–116.5 | 85.2–118.7 | 84.3–110.0 |

| Freeze-Thaw Stability (% Accuracy) | 83.5–114.9 | 86.1–115.1 | 84.0–113.5 |

Data sourced from a study on the analysis of 48 endogenous amino acids in human plasma. mdpi.com The table shows that the method is repeatable, stable, and reliable, with precision and accuracy bias within acceptable limits for quantitative analysis. mdpi.com

Fluorescence detection is a highly sensitive technique that is often used in conjunction with HPLC and IEC. Since amino acids like this compound are not naturally fluorescent, a pre- or post-column derivatization step with a fluorescent tag is necessary. europa.eu

A widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC), which reacts with primary and secondary amines to yield highly fluorescent derivatives. arabjchem.org The resulting AQC-amino acids can be detected at very low concentrations. This method is used in the analysis of collagen hydrolysates and has been optimized for both fluorescence and mass spectrometry detection. arabjchem.org Another approach involves reaction with ninhydrin (B49086), which can be used for colorimetric or fluorometric quantification following IEC separation. europa.eugoogle.com

When comparing detection methods, both fluorescence and mass spectrometry offer excellent sensitivity. The choice between them often depends on the specific requirements of the analysis, such as the need for structural confirmation (favoring MS) or high-throughput screening in a well-characterized system (where fluorescence may be more cost-effective).

Table 2: Comparison of Detection Limits for AQC-Derivatized Amino Acids

| Amino Acid | LOD (μM) - Fluorescence | LOQ (μM) - Fluorescence | LOD (μM) - Mass Spectrometry | LOQ (μM) - Mass Spectrometry |

|---|---|---|---|---|

| Hydroxylysine (Diastereomer 1) | 0.23 | 0.76 | 0.06 | 0.20 |

| Hydroxylysine (Diastereomer 2) | 0.17 | 0.58 | 0.04 | 0.14 |

| Lysine | 0.10 | 0.33 | 0.02 | 0.07 |

| Hydroxyproline (B1673980) | 0.05 | 0.17 | 0.02 | 0.07 |

| Proline | 0.05 | 0.07 | 0.03 | 0.10 |

LOD: Limit of Detection; LOQ: Limit of Quantitation. Data compares the sensitivity of fluorescence and mass spectrometry detection for AQC-derivatized amino acids separated by HPLC. arabjchem.org

UV/Visible Spectrophotometry

UV/Visible spectrophotometry offers a straightforward and accessible method for the quantification of this compound, typically after a chemical reaction that produces a colored product.

One established colorimetric method involves the oxidation of hydroxylysine with sodium metaperiodate. nih.gov This reaction liberates formaldehyde, which can then be assayed using chromotropic acid reagents. nih.gov The resulting chromophore can be quantified spectrophotometrically. This method has been successfully applied to determine the excretion rate of hydroxylysine in adult urine, which was found to be approximately 110 µmoles per day. nih.gov To ensure the specificity of the assay, prior separation steps such as ion-exchange and paper chromatography are necessary to isolate hydroxylysine from other amino acids like serine and threonine that could interfere with the reaction. nih.gov

Another common approach is the ninhydrin reaction. pearson.combyjus.com Ninhydrin reacts with the primary amino group of most amino acids to produce a deep purple compound known as Ruhemann's purple, which strongly absorbs light at around 570 nm. byjus.comniscpr.res.in The intensity of the color is proportional to the amino acid concentration. For lysine and its hydroxylated form, the reaction conditions can be optimized. Studies on L-lysine have shown that optimal color development for the ninhydrin reaction is achieved at a pH of 5.0, a temperature of 70-85°C, and a reaction time of 50 minutes. niscpr.res.inresearchgate.net While this method is robust, it is not specific to this compound and will detect other primary amines. Therefore, prior chromatographic separation is essential for accurate quantification. nih.gov

Specialized ninhydrin reagents have also been developed. For instance, a ninhydrin-ferric reagent that reacts specifically with lysine at pH 1.0, forming a chromophore that absorbs at 470 nm, has been reported, offering a degree of selectivity. sci-hub.se

Advanced Derivatization Strategies for Enhanced Detection and Separation

To overcome the challenges of detecting and separating this compound, which is polar and often lacks a strong chromophore, derivatization is a key strategy. sigmaaldrich.com This involves chemically modifying the amino acid to make it more volatile for gas chromatography (GC) or to introduce a fluorescent or UV-absorbing tag for high-performance liquid chromatography (HPLC). sigmaaldrich.commdpi.com

For GC analysis, a two-step derivatization process is common. mdpi.com This typically involves esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. mdpi.com For example, amino acids can be converted to their methyl ester-pentafluoropropionic (Me-PFP) derivatives. nih.gov Another approach involves creating neopentylidene-trimethylsilyl derivatives. publish.csiro.au These derivatization methods render the amino acids volatile and thermally stable for GC-MS analysis. mdpi.compublish.csiro.au However, the derivatization of the secondary hydroxyl group in hydroxylysine can sometimes be incomplete. nist.gov

For HPLC, pre-column derivatization is widely used to enhance detection sensitivity and to facilitate the separation of stereoisomers. Chiral derivatizing agents are particularly important for separating the different stereoisomers of this compound. One such reagent is Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA). researchgate.net This reagent reacts with the amino groups of hydroxylysine, allowing for the separation of its diastereomers on a reversed-phase HPLC column with UV or mass spectrometric detection. researchgate.net Other derivatization reagents used for amino acid analysis by HPLC include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethylchloroformate (FMOC-Cl), and N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride. oup.comlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification and determination of its three-dimensional structure.

¹H NMR spectra of this compound show distinct signals for the protons at each carbon position (α, β, γ, δ, and ε). asm.orgrsc.org The chemical shifts and coupling constants (J-values) of these protons are highly sensitive to their spatial arrangement. asm.org For example, the relative stereochemistry of the hydroxyl group at the C4 position can be determined using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov NOESY experiments reveal through-space interactions between protons, and the presence or absence of cross-peaks between specific protons can establish their relative orientation (cis or trans). nih.gov This has been successfully used to determine the absolute configuration of (2S,4R)-4-Hyl. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. rsc.orgresearchgate.net The ¹³C chemical shifts are also sensitive to the stereochemistry of the molecule. For instance, the chemical shifts of the carbons in the aliphatic chain of lysine derivatives can be used to distinguish between different isomers. researchgate.net By comparing the NMR data of an unknown sample to that of authenticated standards or through detailed 2D NMR experiments (like COSY, HSQC, and HMBC), the precise structure and stereochemistry of this compound can be elucidated.

Development and Application of Specific Chemosensors for this compound

The development of specific chemosensors for this compound represents a significant advancement in its detection, offering the potential for real-time monitoring in complex biological systems. These sensors are designed to selectively bind to the target molecule and produce a measurable signal, such as a change in color (colorimetric) or light emission (fluorescent).

While much of the research in this area has focused on L-lysine, the principles can be adapted for this compound. rsc.orgnih.govrsc.org Fluorescent chemosensors are particularly attractive due to their high sensitivity and potential for bio-imaging applications. researchgate.net These sensors often consist of a recognition unit (receptor) that selectively binds to the amino acid and a signaling unit (fluorophore) that reports the binding event.

For example, a pyrene-based sensor has been developed that shows a unique colorimetric change from light yellow to pink specifically in the presence of lysine. rsc.org Another approach utilizes a pyrroloquinoline-derivative-based fluorescent probe, which exhibits high selectivity for lysine with a low detection limit of 21.89 nM. nih.gov The proposed mechanism involves the ε-amino group of lysine interacting with the probe, leading to a change in its electronic configuration and a corresponding fluorescence response. nih.gov

Furthermore, enzyme-based biosensors have been developed for L-lysine, which could potentially be adapted for this compound. myu-group.co.jp These sensors utilize enzymes like lysine oxidase, which catalyzes a specific reaction with lysine, and the resulting change (e.g., oxygen consumption, hydrogen peroxide production) is measured by a transducer. myu-group.co.jp The development of a highly selective chemosensor specifically for this compound remains an active area of research, with the goal of creating tools for its rapid and specific quantification in biological samples and for cellular imaging. nih.gov

Synthetic Biology and Biocatalytic Production of 4 Hydroxy L Lysine for Research

Recombinant Expression and Purification of Lysyl Hydroxylases for in vitro Studies

The foundation of biocatalytic 4-Hyl production lies in the availability of active and stable lysyl hydroxylase (LH) enzymes. As these enzymes are often present in low concentrations in their native sources, recombinant expression systems are indispensable for obtaining sufficient quantities for in vitro characterization and biocatalytic applications. Various host organisms have been utilized for the expression of LHs, each with its own set of advantages and challenges.

Researchers have successfully expressed human lysyl hydroxylase isoforms (LH1, LH2, and LH3) and viral LHs in hosts such as Escherichia coli, insect cells (Spodoptera frugiperda Sf9), and human cell lines (HEK293, HeLa). iusspavia.itucl.ac.ukuzh.ch While E. coli is a cost-effective and rapidly growing host, mammalian LHs, which are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases, often face challenges with solubility and proper folding in a prokaryotic environment. uzh.ch Consequently, eukaryotic systems like insect and mammalian cells are frequently employed, as they provide the necessary cellular machinery for post-translational modifications, which can be crucial for the stability and activity of these enzymes. iusspavia.itnih.gov For instance, human LH3 has been produced in stable human cell lines for large-scale production and subsequent purification. iusspavia.it

Purification of recombinant LHs is critical for their use in defined in vitro studies. Affinity chromatography is a commonly used technique, often employing tags such as the polyhistidine-tag (His-tag), which allows for purification on immobilized metal affinity chromatography (IMAC) resins like Ni-NTA or Ni-Sepharose. ucl.ac.ukgoogle.com Other purification strategies include affinity chromatography on concanavalin (B7782731) A-agarose for glycoproteins and anion exchange chromatography. iusspavia.itnih.gov The purity of the final enzyme preparation is typically assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov

The characterization of purified recombinant LHs is essential to understand their catalytic properties for the targeted synthesis of 4-Hyl. Kinetic parameters such as Km and Vmax are determined using synthetic peptide substrates or free L-lysine. nih.gov Studies have shown that different LH isoforms exhibit distinct substrate specificities. For example, while all three human LH isoforms can hydroxylate collagenous sequences, LH2 has been identified as a specific telopeptide hydroxylase. nih.gov For the production of free 4-Hyl, bacterial lysyl hydroxylases discovered through genome mining have proven to be highly effective, exhibiting strict regio- and stereoselectivity for the C-4 position of L-lysine. researchgate.net

Table 1: Examples of Recombinant Lysyl Hydroxylase Expression and Purification for in vitro Research

| Lysyl Hydroxylase (Source) | Expression System | Purification Method(s) | Key Characteristics for Research |

| Human LH2 | Chinese Hamster Ovary (CHO) cells | Immobilized Metal Affinity Chromatography (IMAC), Anion Exchange Chromatography | Enables biochemical and crystallographic analysis for antagonist screening. nih.gov |

| Human LH3 | Human Embryonic Kidney (HEK293) cells, HeLa cells | IMAC (Nickel Sepharose) | Suitable for large-scale production of full-length, glycosylated, and active enzyme for structural and functional studies. iusspavia.itucl.ac.uk |

| Mimivirus L230 | Escherichia coli BL21(DE3) | Ni-Sepharose Chromatography | Active and soluble in E. coli, useful for producing hydroxylated collagen in a prokaryotic host. uzh.chgoogle.com |

| L-lysine 4R-hydroxylases (K4H-1 to K4H-4) | Escherichia coli | His-tag affinity purification | High regio- and stereoselectivity for producing (2S,4R)-4-hydroxylysine; suitable for biocatalytic synthesis. nih.govresearchgate.net |

Engineering Whole-Cell Biotransformation Systems for 4-Hydroxy-L-lysine Production (e.g., using Escherichia coli, Corynebacterium glutamicum)

Escherichia coli is a widely used chassis for metabolic engineering due to its well-characterized genetics and rapid growth. Researchers have successfully engineered E. coli to produce (2S,4R)-4-hydroxylysine by expressing novel L-lysine 4R-hydroxylases, discovered through mining the clavaminic acid synthase-like superfamily. nih.govresearchgate.net In these systems, L-lysine, which is added to the culture medium, is taken up by the cells and converted to 4-Hyl by the heterologously expressed hydroxylase. One study demonstrated the production of 265 mM (43.0 g/liter ) of (2S,4R)-4-hydroxylysine from 300 mM L-lysine in a batch-scale reaction using a recombinant E. coli whole-cell biocatalyst, achieving a molar conversion of 88% in 24 hours. nih.govresearchgate.net

Corynebacterium glutamicum is another industrially important bacterium, renowned for its ability to overproduce amino acids, particularly L-lysine. sci-hub.senih.gov This inherent capacity makes it an attractive host for producing L-lysine derivatives like 4-Hyl. The metabolic engineering strategies developed for enhancing L-lysine production in C. glutamicum, such as optimizing precursor and cofactor supply, can be directly applied to improve the efficiency of 4-Hyl synthesis. sci-hub.sepnas.org While much of the focus has been on producing other L-lysine derivatives like cadaverine (B124047) and glutaric acid, the principles of redirecting metabolic flux towards the L-lysine pathway are fundamental for developing efficient 4-Hyl producing strains of C. glutamicum. pnas.orgresearchgate.net The functional expression of various hydroxylases in C. glutamicum further underscores its potential as a robust platform for 4-Hyl production. mdpi.com

Table 2: Engineered Whole-Cell Systems for Hydroxylysine Production

| Host Organism | Engineered Enzyme(s) | Substrate | Product & Titer | Molar Conversion | Reference |

| Escherichia coli | L-lysine 4R-hydroxylase (K4H-4) | L-lysine (300 mM) | (2S,4R)-4-hydroxylysine (265 mM / 43.0 g/L) | 88% | nih.govresearchgate.net |

| Escherichia coli | L-lysine 3S-hydroxylase (K3H-1) | L-lysine (600 mM) | (2S,3S)-3-hydroxylysine (531 mM / 86.1 g/L) | 89% | nih.govresearchgate.net |

| Escherichia coli | L-pipecolic acid trans-4-hydroxylase et al. | L-lysine | trans-4-hydroxy-L-pipecolic acid (14.86 g/L) | N/A | oup.comnih.gov |

Chemoenzymatic Approaches for the Synthesis of this compound and its Analogs for Biochemical Research

Chemoenzymatic synthesis combines the high selectivity of biocatalysis with the versatility of chemical reactions, providing a powerful platform for producing complex molecules like 4-Hyl and its analogs. This approach leverages enzymes to perform challenging steps, such as stereoselective hydroxylations, which are often difficult to achieve through purely chemical methods. The resulting hydroxylated intermediates can then be further modified using traditional organic synthesis to create a diverse range of analogs for biochemical research.

A notable example is the use of the bacterial L-lysine 4-hydroxylase, GlbB, for the gram-scale production of enantiopure (2S,4R)-4-hydroxy-L-lysine. thieme-connect.com This enzymatic step provides excellent conversion and complete regio- and diastereoselectivity, yielding a crucial chiral building block. mdpi.comresearchgate.net This enzymatically produced 4-Hyl has been instrumental in the total synthesis of natural products like cepafungin I. thieme-connect.com The enzymatic step circumvents the need for complex and often low-yielding chemical methods to install the hydroxyl group with the correct stereochemistry.

The versatility of this approach extends to the synthesis of various analogs. By using the enzymatically synthesized 4-Hyl as a scaffold, different chemical moieties can be introduced to probe structure-activity relationships in biological systems. researchgate.net Moreover, the substrate promiscuity of some hydroxylases can be exploited to generate analogs directly. For instance, some Fe(II)/αKG dependent hydroxylases can accept substrates other than L-lysine, allowing for the direct biocatalytic production of novel hydroxylated amino acids. researchgate.net This modular chemoenzymatic strategy, which pairs biocatalytic hydroxylation with synthetic chemistry, has been successfully employed in the synthesis of analogs of the tetrapeptide antibiotic GE81112, where different hydroxylated amino acids were incorporated to elucidate key pharmacophores. nih.govnsf.gov This highlights the potential of chemoenzymatic methods to rapidly generate libraries of 4-Hyl analogs for drug discovery and biochemical studies. nih.gov

Optimization Strategies for Enhanced Bioproduction Yields and Efficiency

Maximizing the yield and efficiency of 4-Hyl bioproduction is crucial for its cost-effective availability for research. Several optimization strategies are employed, targeting both the fermentation or biotransformation process and the metabolic network of the production host.

Process optimization focuses on creating the ideal environment for the whole-cell biocatalyst to function. This includes optimizing parameters such as pH, temperature, and dissolved oxygen levels. frontiersin.orgresearchgate.net For instance, in the production of ε-poly-L-lysine, a derivative of L-lysine, a pH-control strategy where the pH is initially maintained at a level optimal for cell growth and then shifted to a pH that favors production has been shown to significantly enhance yields. frontiersin.org The composition of the fermentation medium, including the concentrations of carbon and nitrogen sources, as well as essential cofactors like Fe(II) and L-ascorbate for lysyl hydroxylase activity, is also meticulously optimized. researchgate.netresearchgate.net

Metabolic engineering of the host strain plays a pivotal role in enhancing production. A key strategy is to increase the intracellular availability of the precursor, L-lysine, and the necessary cofactor, 2-oxoglutarate (α-KG). nih.govfrontiersin.org In E. coli, this can be achieved by rewiring the tricarboxylic acid (TCA) cycle to direct more carbon flux towards α-KG. nih.gov For example, deleting genes encoding enzymes that consume α-KG, such as sucCD (succinyl-CoA synthetase), can lead to its accumulation and, consequently, a higher hydroxylation rate. nih.gov Similarly, enhancing the expression of genes in the L-lysine biosynthesis pathway can boost the supply of the substrate. frontiersin.org In C. glutamicum, extensive metabolic engineering has been performed to create L-lysine overproducing strains, which serve as an excellent starting point for 4-Hyl production. sci-hub.seuni-saarland.de Further strategies include improving the transport of L-lysine into the cell and the export of the 4-Hyl product to prevent feedback inhibition and product toxicity. sci-hub.se

Future Directions in 4 Hydroxy L Lysine Research

Elucidation of Novel Enzymatic Mechanisms and Substrate Specificities in Hydroxylation

Future investigations into the enzymatic hydroxylation of lysine (B10760008) are set to unravel more intricate details of the catalytic mechanisms and the factors governing substrate choice. Lysyl hydroxylases (LHs), the enzymes responsible for this modification, are known to be 2-oxoglutarate-dependent dioxygenases that require Fe(II) and ascorbate (B8700270) as cofactors. wikipedia.orgmetwarebio.com In humans, three isoforms (LH1, LH2, and LH3) have been identified, each encoded by different PLOD genes. wikipedia.org While it is known that LH1 and LH3 primarily hydroxylate lysine residues within the collagen triple helix and LH2b acts on lysine residues in the telopeptides, the precise determinants of their substrate specificity are still being explored. wikipedia.org

Recent computational studies have begun to illuminate the factors controlling regioselectivity, suggesting that specific active site residues, such as Tyr233 in a lysine-4-hydroxylase, can guide the reaction to the C4 position through proton-coupled electron transfer. acs.org This creates a charged tyrosyl residue that directs the dipole moment along the C4–H bond of the substrate, ensuring precise hydroxylation. acs.org Further research will likely combine such computational modeling with structural biology and kinetic studies to build a comprehensive picture of these mechanisms.

Another key area of future research is the conformational requirements for lysine hydroxylation. Studies using synthetic peptides have suggested that a "bent" structure, like a beta-turn at the catalytic site, and an "extended" polyproline-II type structure at the binding site are crucial for efficient hydroxylation by lysyl hydroxylase. nih.gov The chain length of the peptide substrate also influences the efficacy of the reaction. nih.gov However, some lysyl hydroxylases exhibit considerable promiscuity, being able to hydroxylate lysine in diverse peptide sequences, such as those found in both mimivirus and human collagens. researchgate.net Future work will aim to delineate the exact patterns of acceptor substrate specificity for different LH isoforms, which currently remain unclear. researchgate.netnih.gov The discovery of novel microbial L-lysine hydroxylases with high regio- and stereoselectivity for either the C-3 or C-4 positions further expands the enzymatic toolkit and provides new models for studying these mechanisms. nih.gov

| Enzyme/Isoform | Gene | Primary Substrate Location | Key Findings on Specificity/Mechanism | Reference |

|---|---|---|---|---|

| LH1 | PLOD1 | Collagen triple helix | Co-regulated with total collagen synthesis; mutations linked to kyphoscoliotic Ehlers–Danlos syndrome (kEDS). | wikipedia.orgnih.gov |

| LH2 (LH2b) | PLOD2 | Collagen telopeptides | Hydroxylates telopeptide lysyl residues, crucial for cross-linking; mutations linked to Bruck syndrome. | wikipedia.org |

| LH3 | PLOD3 | Collagen triple helix | Multifunctional enzyme with both hydroxylation and glycosylation activity; major function in osteoblasts is to glucosylate galactosylhydroxylysine (B1674396). | wikipedia.orguky.edu |

| Microbial L-lysine 4R-hydroxylases | N/A (various microbial sources) | Free L-lysine | Exhibit high regio- and stereoselectivity, yielding (2S,4R)-4-hydroxylysine; substrate specificity is relatively narrow, acting primarily on L-lysine. | nih.gov |

Discovery of Undocumented Biological Roles and Regulatory Pathways of 4-Hydroxy-L-lysine

While the structural role of 4-Hyl in collagen is paramount, its full spectrum of biological activities remains to be discovered. The hydroxylation of lysine is a critical first step for collagen cross-linking, which is essential for the stability of collagen fibrils. wikipedia.org Beyond this, LH3-mediated glycosylation of hydroxylysine residues plays a significant role in processes like collagen fibrillogenesis. uky.edu Future research will likely uncover novel roles for 4-Hyl and its glycosylated forms in cell signaling, matrix-cell interactions, and the regulation of protein function outside of the classical structural context.

The regulatory pathways governing 4-Hyl levels are also an area ripe for investigation. The expression of LH1 and LH2 has been shown to correlate with total collagen synthesis, whereas LH3 appears to be regulated differently, suggesting it may have distinct substrates or functions. nih.gov Understanding the transcriptional and post-transcriptional regulation of the PLOD genes is crucial. Furthermore, the broader metabolic network influences the availability of precursors. For instance, lysine biosynthesis itself is tightly regulated by feedback inhibition, where L-lysine inhibits homocitrate synthase, the first enzyme in the α-aminoadipate pathway. nih.gov It is plausible that cellular levels of L-lysine could, in turn, influence the rate of its hydroxylation, creating a link between primary metabolism and post-translational modification. Another potential area of interest is the competitive antagonism between L-lysine and L-arginine, which has been implicated in the control of viral infections; future studies may explore whether 4-Hyl plays any part in this process. nih.gov

Rational Design and Development of Engineered Biosynthetic Systems for Sustainable Production and Study

The biotechnological production of 4-Hyl using engineered microorganisms is a rapidly advancing field. mdpi.com This approach offers a sustainable alternative to complex chemical syntheses. The foundation for this work lies in the extensive systems metabolic engineering of host organisms like Corynebacterium glutamicum and Escherichia coli for the overproduction of L-lysine, the direct precursor. nih.govresearchgate.netsci-hub.se Rational design strategies, informed by in silico modeling, have led to genetically defined C. glutamicum strains capable of producing L-lysine at titers exceeding 120 g/L with high yields from glucose. nih.govresearchgate.net

The next step, the hydroxylation of L-lysine, is being addressed by discovering and engineering potent lysyl hydroxylases. Gene mining has identified several microbial L-lysine hydroxylases with high specificity for the C4 position. nih.gov By expressing these enzymes in high-flux L-lysine-producing backgrounds, researchers are creating efficient whole-cell biocatalysts. For example, engineered E. coli expressing a 4R-hydroxylase have produced (2S,4R)-4-hydroxylysine at a concentration of 43.0 g/L from L-lysine. nih.gov

Future work will focus on several key areas to optimize these systems. This includes reshaping the enzyme's binding pocket to enhance catalytic activity and constructing artificial biosynthetic pathways that efficiently channel carbon from central metabolism to the final product. mdpi.comsemanticscholar.orgnih.gov Strategies to improve productivity include the use of oxygen-enhanced bioreactors and the addition of oxygen vectors like n-dodecane to overcome oxygen supply limitations in high-density fermentations. frontiersin.org Furthermore, developing photosynthetic production systems in organisms like cyanobacteria could offer an even more sustainable route, using CO2 as the sole carbon source. nih.gov These engineered systems will not only provide a sustainable source of 4-Hyl for industrial applications but also serve as powerful platforms to study the enzyme itself and produce novel derivatives.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-Hydroxy-L-lysine with high enantiomeric purity?

- Methodological Answer :

- Use solid-phase peptide synthesis (SPPS) or enzymatic hydroxylation of L-lysine, ensuring reaction conditions (pH 7–8, 37°C) mimic physiological environments for enzymatic activity .

- Purify via reversed-phase HPLC with a C18 column, using trifluoroacetic acid (0.1%) in water/acetonitrile gradients. Validate purity using high-resolution mass spectrometry (HRMS) and H/C NMR .

- Confirm novelty by cross-referencing with SciFinder or Reaxys; if the compound is known, cite existing literature for spectral data comparisons .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopy : Use H NMR (DO, 400 MHz) to identify hydroxyl proton signals (~δ 4.2–4.5 ppm) and α-carbon resonances. C NMR confirms carbonyl and hydroxylated carbon positions .

- Chromatography : Employ ion-exchange chromatography to separate this compound from unmodified lysine. Validate retention times against standards .

- Purity Assessment : Melting point analysis (literature comparison) and elemental analysis (C, H, N) ensure >95% purity .

Q. What analytical techniques are most effective for quantifying this compound in biological samples?

- Methodological Answer :

- Derivatization : Pre-column derivatization with dansyl chloride or o-phthalaldehyde enhances UV/fluorescence detection in HPLC .

- Mass Spectrometry : LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity (LOD ~0.1 ng/mL) for complex matrices like serum or tissue homogenates .

- Internal Standards : Use isotopically labeled this compound (e.g., C) to correct for matrix effects .

Advanced Research Questions

Q. How does this compound contribute to collagen stability, and how can conflicting data on its hydroxylation efficiency be resolved?

- Methodological Answer :

- Mechanistic Studies : Use recombinant lysyl hydroxylase (PLOD1/2/3 isoforms) in vitro assays with C-labeled L-lysine to quantify hydroxylation rates under varying O/Fe levels .

- Data Contradictions : Replicate experiments across cell lines (e.g., fibroblast vs. osteoblast models) to assess tissue-specific hydroxylation patterns. Apply ANOVA to identify statistically significant variability .

- Structural Validation : Compare collagen thermal stability (via differential scanning calorimetry) between wild-type and hydroxylase-knockout models .

Q. What experimental designs can elucidate the role of this compound in histone modification crosstalk?

- Methodological Answer :

- Epigenetic Assays : Perform chromatin immunoprecipitation (ChIP-seq) in cells treated with this compound to map histone H3K4/K36 methylation changes .

- Interaction Studies : Use surface plasmon resonance (SPR) to measure binding affinity between this compound and histone demethylases (e.g., LSD1/JHDM2) .

- Data Integration : Overlay hydroxylation sites (via hydroxyl radical footprinting) with histone modification databases (e.g., HistoneDB) .

Q. How can researchers address discrepancies in reported enzymatic kinetics of lysyl hydroxylases toward this compound?

- Methodological Answer :

- Standardized Assays : Adopt continuous spectrophotometric assays (e.g., NADH oxidation coupled to hydroxylase activity) to minimize inter-lab variability .

- Error Analysis : Calculate Michaelis-Menten parameters (, ) using nonlinear regression (e.g., GraphPad Prism) and report confidence intervals .

- Cross-Validation : Compare kinetic data across orthologous enzymes (e.g., human vs. zebrafish PLOD1) to identify conserved catalytic residues via site-directed mutagenesis .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Data Repositories : Deposit raw spectral data (NMR, MS) in Chemotion or RADAR4Chem, adhering to FAIR principles .

- Metadata Standards : Document synthesis protocols, instrument parameters (e.g., HPLC gradients), and statistical methods in electronic lab notebooks (ELNs) like Chemotion ELN .

- Replication Guidelines : Share detailed supplemental materials (e.g., stepwise reaction conditions, purity criteria) as per Beilstein Journal guidelines .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory for aerosol-prone steps (e.g., lyophilization) .

- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

- Waste Disposal : Neutralize acidic/basic residues before disposal via approved chemical waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.